

An In-depth Technical Guide to the Thermodynamic Properties of 4-Methylenecyclohexylmethanol

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Compound of Interest

Compound Name: 4-Methylenecyclohexylmethanol

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermodynamic properties of **4-Methylenecyclohexylmethanol**. Due to a scarcity of direct experimental data for this specific compound in publicly available literature, this document provides a comprehensive framework for its thermodynamic characterization. It outlines the essential thermodynamic parameters relevant to research and development, details the standard experimental protocols for their determination, and describes computational methods for their estimation. This guide serves as a roadmap for researchers seeking to establish a complete thermodynamic profile of **4-Methylenecyclohexylmethanol**.

Introduction

4-Methylenecyclohexylmethanol is a bifunctional organic molecule containing both a hydroxyl group and a methylene-cyclohexane scaffold. Its structural features suggest potential applications in various fields, including as a building block in organic synthesis and potentially in the development of new chemical entities. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessment, and predicting its behavior in different environments.

This guide provides an overview of the key thermodynamic properties, the established experimental methods to measure them, and computational approaches to predict them in the

absence of empirical data.

Computed and Predicted Physicochemical Properties

While experimental thermodynamic data for **4-Methylenecyclohexylmethanol** are not readily available, some basic molecular properties can be computed from its structure. These provide a starting point for its characterization.

Table 1: Computed Molecular Properties of **4-Methylenecyclohexylmethanol**

Property	Value	Source
Molecular Formula	C ₈ H ₁₄ O	-
Molecular Weight	126.20 g/mol	PubChem
XLogP3-AA	1.9	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	1	PubChem

Key Thermodynamic Properties and Their Importance

The following thermodynamic properties are critical for the comprehensive characterization of **4-Methylenecyclohexylmethanol**.

- **Enthalpy of Formation (ΔH_f°):** Represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is fundamental for calculating the heat of reaction for any process involving the molecule.
- **Heat Capacity (C_p):** The amount of heat required to raise the temperature of a substance by a specific amount. This property is essential for any process involving temperature changes,

such as heating, cooling, or reaction calorimetry.

- **Enthalpy of Combustion (ΔH_c°):** The heat released when one mole of the substance undergoes complete combustion with oxygen. It is a critical parameter for safety analysis and can also be used to derive the enthalpy of formation.
- **Enthalpy of Vaporization (ΔH_{vap}):** The amount of energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. It is important for understanding volatility and for the design of distillation and purification processes.
- **Vapor Pressure:** The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. It is a key indicator of a liquid's evaporation rate.

Experimental Determination of Thermodynamic Properties

The following sections detail the standard experimental protocols for measuring the key thermodynamic properties of a liquid organic compound like **4-**

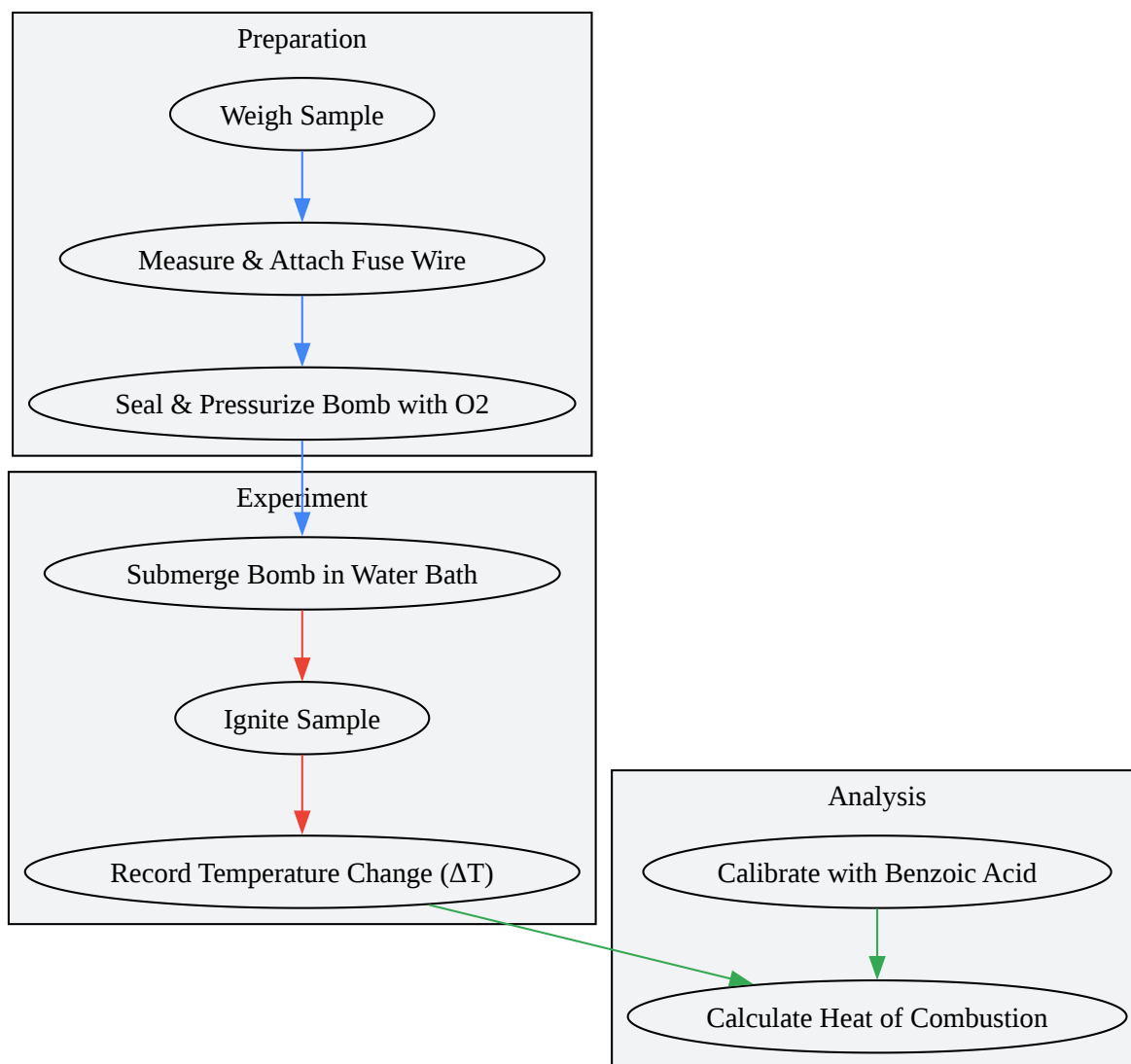
Methylenecyclohexylmethanol.

The enthalpy of combustion is determined using a bomb calorimeter, which measures the heat released during combustion at a constant volume.

Experimental Protocol:

- **Sample Preparation:** A precise mass (typically 0.5 - 1.0 g) of **4-Methylenecyclohexylmethanol** is placed in a sample crucible.
- **Bomb Assembly:** A fuse wire of known length and mass is attached to the electrodes within the bomb, positioned to be in contact with the sample. A small, known amount of water (e.g., 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.
- **Pressurization:** The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

- **Calorimeter Setup:** The bomb is submerged in a known volume of water in the calorimeter's insulated container. The temperature of the water is monitored with a high-precision thermometer.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
- **Analysis:** The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of combustion of the fuse wire and the formation of nitric acid from any atmospheric nitrogen.



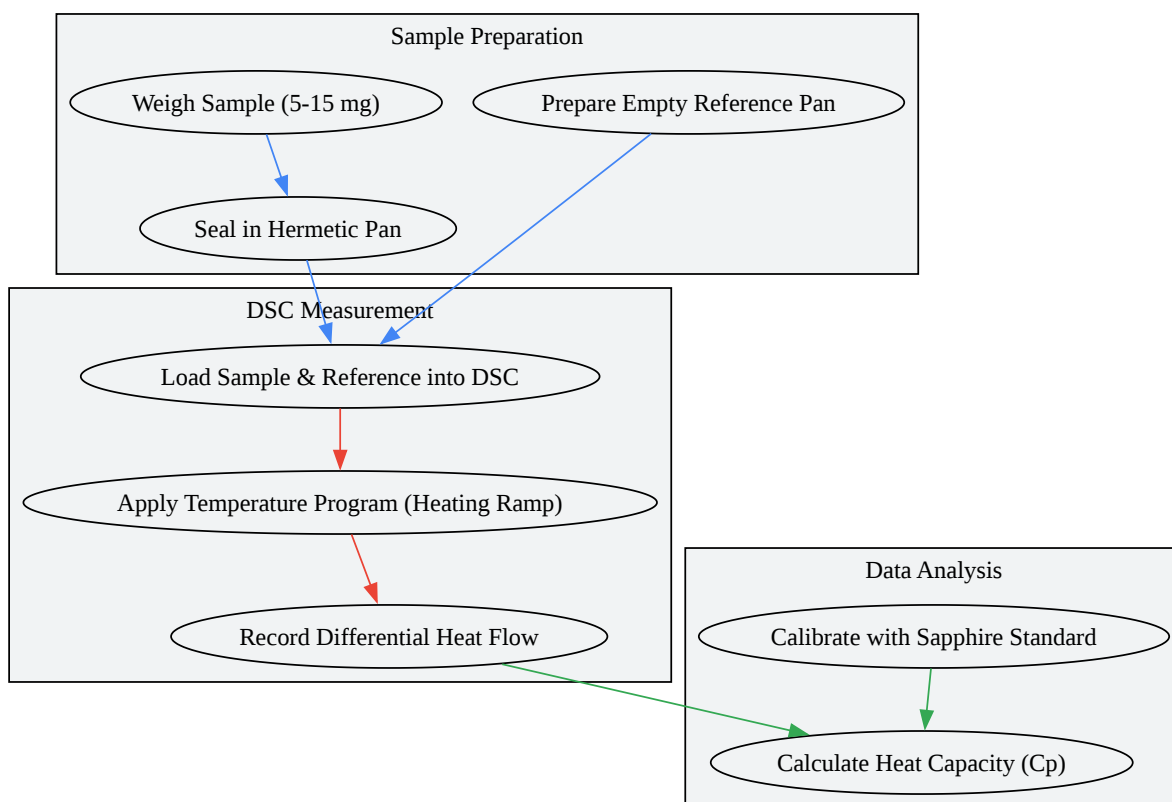
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Caption: Workflow for Bomb Calorimetry.

Differential Scanning Calorimetry measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Experimental Protocol:

- **Sample Preparation:** A small, accurately weighed sample (typically 5-15 mg) of **4-Methylenecyclohexylmethanol** is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to provide a stable atmosphere.
- **Temperature Program:** A temperature program is initiated, which typically involves a heating-cooling-heating cycle to erase the sample's thermal history. Data is collected during a final, precise heating ramp at a constant rate (e.g., 10 °C/min) over the desired temperature range.
- **Data Acquisition:** The DSC instrument records the differential heat flow between the sample and the reference pan as a function of temperature.
- **Analysis:** The heat capacity of the sample is calculated from the differential heat flow, the heating rate, and the sample mass. The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.



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Caption: Workflow for DSC Heat Capacity Measurement.

Several methods can be used to determine the vapor pressure of a liquid. A common static method involves measuring the pressure in a closed system at equilibrium.

Experimental Protocol (Static Method):

- **Apparatus Setup:** A sample of **4-Methylenecyclohexylmethanol** is placed in a flask connected to a pressure sensor and a vacuum line. The flask is placed in a temperature-controlled bath.
- **Degassing:** The sample is carefully degassed to remove any dissolved air, typically by several freeze-pump-thaw cycles.
- **Equilibration:** The temperature of the bath is set and allowed to equilibrate. The pressure inside the flask is monitored until it reaches a stable value, which is the vapor pressure of the liquid at that temperature.
- **Data Collection:** The vapor pressure is recorded for a range of temperatures.
- **Analysis:** The data is often plotted as $\ln(P)$ versus $1/T$ (a Clausius-Clapeyron plot). The enthalpy of vaporization can be determined from the slope of this plot.

Computational Estimation of Thermodynamic Properties

In the absence of experimental data, computational methods can provide useful estimates of thermodynamic properties. Group contribution methods are particularly valuable for their balance of speed and accuracy.

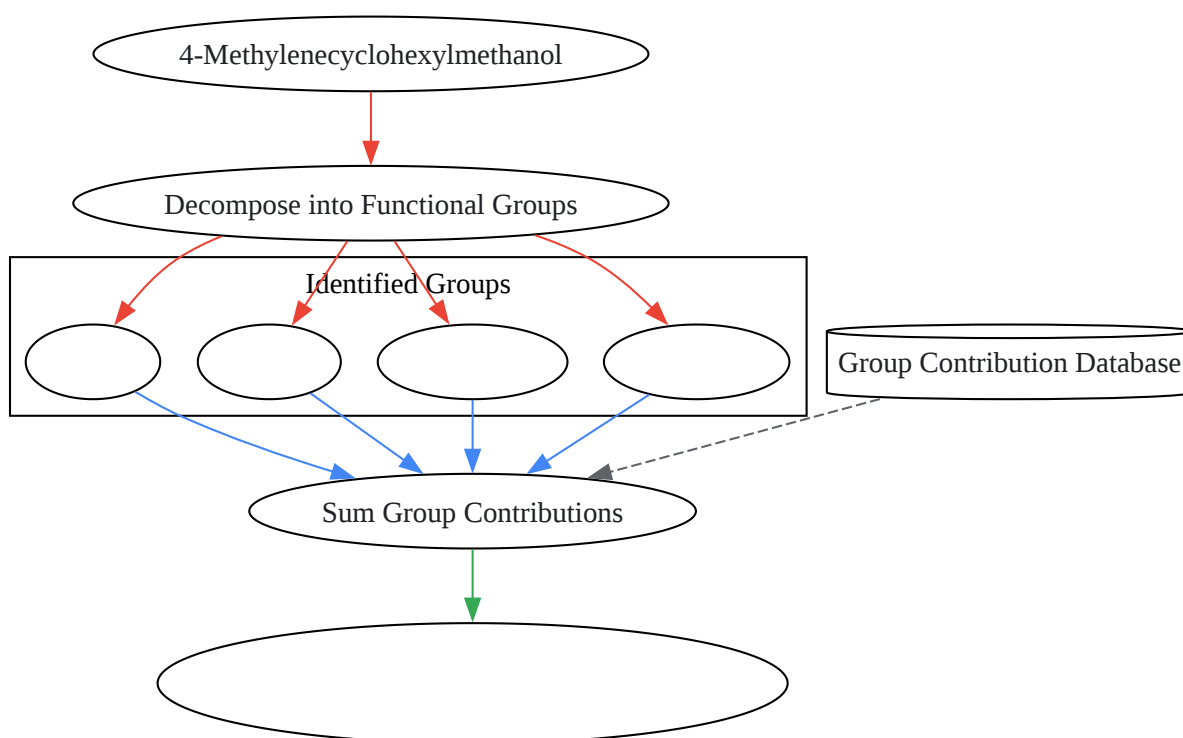
These methods are based on the principle that the thermodynamic properties of a molecule can be estimated by summing the contributions of its constituent functional groups.^[1]

Methodology:

- **Decomposition:** The molecule of interest (**4-Methylenecyclohexylmethanol**) is broken down into a set of predefined functional groups.
- **Contribution Summation:** The contributions of each group to a specific thermodynamic property are retrieved from a database of parameters. These contributions are summed to estimate the property for the whole molecule.
- **Corrections:** In some methods, corrections for interactions between groups or for molecular structure (e.g., ring strain) are applied.

Example: Joback Method

The Joback method is a well-known group contribution method for estimating a variety of thermodynamic properties, including heat of formation, heat capacity, and boiling point.[2] To apply this method to **4-Methylenecyclohexylmethanol**, the molecule would be decomposed into the following groups: $>\text{CH}-$, $-\text{CH}_2-$, $>\text{C}=\text{CH}_2$, and $-\text{CH}_2\text{OH}$. The contributions for each of these groups would be summed to predict the desired properties.



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Caption: Principle of the Group Contribution Method.

Conclusion

While direct experimental data on the thermodynamic properties of **4-Methylenecyclohexylmethanol** are currently lacking in the public domain, a clear path for

their determination exists. This guide provides the necessary framework for researchers to either experimentally measure or computationally estimate the key thermodynamic parameters. The experimental protocols for bomb calorimetry, differential scanning calorimetry, and vapor pressure measurement, along with the principles of group contribution methods, offer a robust toolkit for building a comprehensive thermodynamic profile of this molecule. Such a profile is indispensable for its potential application in research and industrial settings.

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References

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